molecular formula C13H21N3O3 B2826506 ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate CAS No. 477871-02-6

ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate

Cat. No.: B2826506
CAS No.: 477871-02-6
M. Wt: 267.329
InChI Key: HYXVGEARZPTPMI-XNTDXEJSSA-N
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Description

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate, also known as ethyl (3E)-3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate, is a chemical compound with the CAS Number: 477871-02-6 . It has a molecular weight of 267.33 .


Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O3 . The Inchi Code is 1S/C13H21N3O3/c1-5-13(6-2,12(18)19-7-3)10(4)15-16-11(17)8-9-14/h15H,4-8H2,1-3H3,(H,16,17) .


Physical and Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate : This research demonstrates the synthesis of a structurally complex ester using recombinant Escherichia coli cells, highlighting the biotechnological approach to synthesizing chemical compounds (Yamamoto, Matsuyama, & Kobayashi, 2002).
  • Eco-friendly Synthesis of Thiazolylpyrazole Derivatives : This study outlines a solvent-free synthesis method for producing thiazolylpyrazole derivatives, indicating the trend towards more environmentally friendly chemical synthesis techniques (Bondock, El-Azap, Kandeel, & Metwally, 2008).

Computational and Structural Analysis

  • Computational Studies of Schiff Base Derivative : The compound was characterized through crystal structure analysis and computational studies, emphasizing the importance of theoretical methods in understanding chemical structures and interactions (Chandini K. M. et al., 2022).

Enzymatic and Chemical Approaches

  • Chemical and Enzymatic Synthesis Routes : Discusses various synthetic strategies for producing optically active compounds, including the use of biocatalysts. This illustrates the intersection of biology and chemistry in synthesizing medically relevant compounds (You, Liu, & Zheng, 2013).

Novel Synthesis Methods

  • Novel Synthesis of Ethyl 2-Imino-4-Methyl-2,3-Dihydrothiazole-5-Carboxylates : Showcases a new synthesis method for specific thiazole derivatives, reflecting ongoing innovation in chemical synthesis processes (Beyzaei, Aryan, & Moghadas, 2015).

Applications in Material Science

  • Ferroelectric Liquid Crystal Materials : A study on the synthesis of new materials for use in liquid crystal displays, indicating how organic synthesis can contribute to advances in material sciences (Tsai & Yang, 1993).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]-2,2-diethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-5-13(6-2,12(18)19-7-3)10(4)15-16-11(17)8-9-14/h5-8H2,1-4H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXVGEARZPTPMI-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=NNC(=O)CC#N)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C(=N/NC(=O)CC#N)/C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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